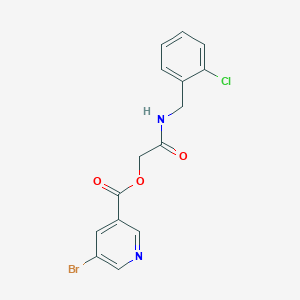

2-((2-chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate

Beschreibung

2-((2-Chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate is a synthetic organic compound featuring a nicotinic acid ester core substituted with a bromine atom at the 5-position and a 2-chlorobenzylamino-2-oxoethyl moiety.

Its synthesis likely involves coupling 5-bromonicotinic acid with a 2-chlorobenzylamino-oxoethyl alcohol intermediate, a methodology analogous to processes described in pharmaceutical patents (e.g., ). Crystallographic characterization of similar compounds (e.g., ) implies that hydrogen-bonding patterns and crystal packing may be critical to its physicochemical behavior .

Eigenschaften

IUPAC Name |

[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClN2O3/c16-12-5-11(6-18-8-12)15(21)22-9-14(20)19-7-10-3-1-2-4-13(10)17/h1-6,8H,7,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFWDTXLCHVOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a benzene derivative to form the 2-chlorophenyl intermediate.

Amination Reaction: The 2-chlorophenyl intermediate undergoes a nucleophilic substitution reaction with methylamine to form the 2-chlorophenylmethylamino intermediate.

Coupling with Pyridine Derivative: The 2-chlorophenylmethylamino intermediate is then coupled with a bromopyridine-3-carboxylate derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-((2-chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be explored for its activity against specific diseases or conditions, particularly those involving the central nervous system or inflammatory pathways.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism of action of 2-((2-chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with halogenated derivatives in , such as (E)-2-(1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Compound 57). Key comparisons include:

Key Observations:

Halogen Effects :

- The 5-bromo substituent on the nicotinate core may enhance electrophilic interactions compared to 4-bromo benzyl groups in compounds. Chlorine at the 2-position of the benzyl group (target compound) could reduce steric hindrance compared to bulkier bromine .

- In , cyanamido substitution (Compound 59) correlates with higher bioactivity, suggesting that electron-withdrawing groups improve target binding.

Ester vs. Amide Linkages :

- The ester group in the target compound may confer faster metabolic degradation than the amide bonds in analogs, impacting pharmacokinetics .

- Amides in exhibit stronger hydrogen-bonding capacity (critical for crystal packing and target recognition), as discussed in .

Physicochemical and Crystallographic Insights:

- Hydrogen-bonding networks in similar compounds (e.g., ) suggest that the target’s amide and ester groups may form intermolecular bonds with water or protein residues, influencing solubility and crystallinity .

- Software like SHELXL () and ORTEP-3 () are critical for modeling such interactions and refining crystal structures .

Biologische Aktivität

Overview

2-((2-chlorobenzyl)amino)-2-oxoethyl 5-bromonicotinate is an organic compound with a complex structure that includes a chlorophenyl group, a methylamino group, and a bromopyridine carboxylate group. Its unique combination of functional groups suggests potential biological activities that warrant investigation in various fields, including medicinal chemistry and pharmacology.

- Chemical Formula : C13H12BrClN2O3

- Molecular Weight : 347.60 g/mol

- Melting Point : 116 - 117 °C

- CAS Number : 387378-54-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and specificity depend on the structural characteristics of the compound, which allow it to modulate the activity of these targets, potentially leading to therapeutic effects.

Antipsychotic Potential

Research indicates that this compound exhibits GPR52 agonist activity, suggesting its potential use in treating schizophrenia and related disorders. This activity is linked to its ability to modulate dopamine signaling pathways, which are crucial in the pathophysiology of psychotic disorders .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. Preliminary studies suggest that it may inhibit pro-inflammatory cytokine production and reduce inflammation in various models, making it a candidate for further development as an anti-inflammatory agent.

Enzyme Interaction Studies

In biological research, this compound can serve as a probe to study enzyme interactions. It has been used to investigate the mechanisms of action of specific enzymes involved in metabolic pathways, providing insights into how modifications in its structure affect biological outcomes.

Case Studies and Research Findings

- GPR52 Agonist Activity :

-

Anti-inflammatory Activity :

- Another investigation assessed the anti-inflammatory effects of the compound in rat models. Results indicated a reduction in inflammatory markers when administered, supporting its potential therapeutic application against inflammatory diseases.

-

Enzyme Interaction :

- A research project utilized this compound to explore its binding affinity with certain metabolic enzymes. The results demonstrated that structural modifications could enhance or diminish its efficacy as an enzyme inhibitor, providing valuable data for drug design.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluorodeschloroketamine | Fluorine replaces chlorine | Antidepressant properties |

| Ketamine | Similar core structure | Anesthetic and antidepressant effects |

| This compound | Unique combination of functional groups | GPR52 agonist, anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.